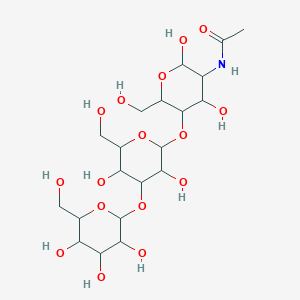
LinearBtrisaccharide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
线性三糖是一种复杂的碳水化合物,由三个单糖单元以线性方式连接在一起。 它是一种氨基三糖,由两个 D-半乳糖残基以 alpha(1->3) 连接,以及一个 N-乙酰-D-葡萄糖胺残基以 beta(1->4) 连接在还原端 。这种化合物在各种生物过程中具有重要意义,并在科学研究中得到应用,特别是在化学、生物学和医学领域。
准备方法
合成路线和反应条件
线性三糖的合成涉及多个步骤,从制备糖基供体和受体开始。一种常用的方法是使用过乙酰化的乳糖胺,它在转化为其恶唑啉衍生物后被转化为糖基供体。 然后通过使用单羟基化合物作为受体的区域选择性糖基化反应合成三糖 。
工业生产方法
线性三糖的工业生产通常采用化学合成,因为从生物来源中分离足够数量的线性三糖比较困难。 该过程包括制备活化的区域选择性糖单元,然后将其用于糖基化反应以形成所需的三糖 。
化学反应分析
反应类型
线性三糖经历各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢气,通常使用氧化剂。
还原: 该反应涉及添加氢气或去除氧气,通常使用还原剂。
取代: 该反应涉及用另一个官能团替换一个官能团。
常见的试剂和条件
线性三糖反应中常用的试剂包括氧化剂如高锰酸钾,还原剂如硼氢化钠,以及用于取代反应的各种催化剂。 这些反应的条件因预期结果而异,但通常涉及受控的温度和 pH 值 。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可以导致形成羧酸,而还原可以产生醇。 取代反应可以产生具有不同官能团的各种衍生物 。
科学研究应用
线性三糖在科学研究中具有许多应用:
化学: 它被用作合成更复杂碳水化合物和糖缀合物的构建块。
生物学: 它在研究细胞间相互作用和信号通路中发挥作用。
医学: 它正在研究其在药物开发中的潜力,特别是在设计基于碳水化合物的疫苗和治疗剂方面。
作用机制
线性三糖的作用机制涉及其与特定分子靶点和通路的相互作用。它可以与细胞表面受体结合,触发导致各种生物效应的信号级联反应。 确切的通路和靶点取决于化合物使用的具体环境 。
相似化合物的比较
类似化合物
Alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc: 这种化合物在结构上类似于线性三糖,并具有部分相同的生物学功能.
其他三糖: 各种其他具有不同单糖组成和连接方式的三糖可以与线性三糖进行比较。
独特性
线性三糖之所以独特,是因为其特定的单糖组成和连接模式赋予了它独特的生物学特性和应用。 它能够参与特定的生化通路和相互作用,使其在研究和工业应用中具有价值 。
属性
分子式 |
C20H35NO16 |
|---|---|
分子量 |
545.5 g/mol |
IUPAC 名称 |
N-[5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C20H35NO16/c1-5(25)21-9-12(28)16(8(4-24)33-18(9)32)36-20-15(31)17(11(27)7(3-23)35-20)37-19-14(30)13(29)10(26)6(2-22)34-19/h6-20,22-24,26-32H,2-4H2,1H3,(H,21,25) |
InChI 键 |
NNISLDGFPWIBDF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12291182.png)
![[5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12291183.png)
![1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]piperidine](/img/structure/B12291189.png)
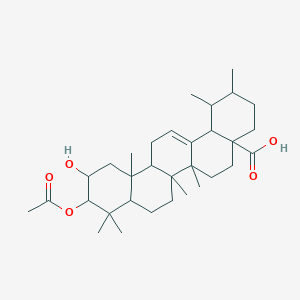


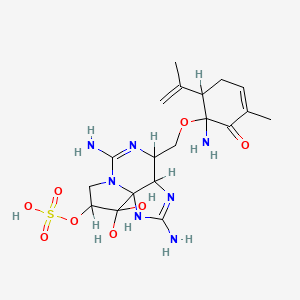
![Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester, (S)-(9CI)](/img/structure/B12291210.png)
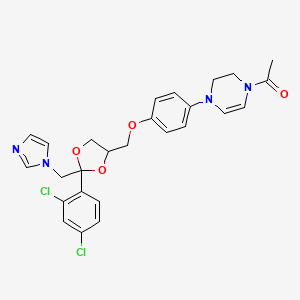
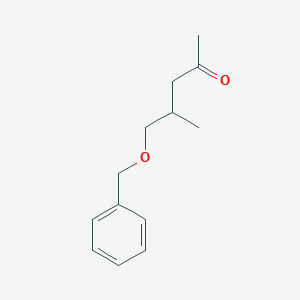


![2-[[4-[[2-Amino-5-(5-methyl-2-propan-2-ylcyclohexyl)oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12291240.png)

